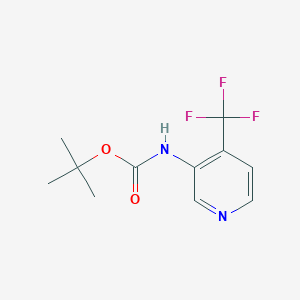

3-(Boc-amino)-4-trifluorometilpiridina

Descripción general

Descripción

“3-(Boc-amino)-4-trifluoromethylpyridine” is a chemical compound that contains a Boc-protected amino group . The Boc group (tert-butyloxycarbonyl) is a commonly used protective group for amines . It plays a pivotal role in the synthesis of multifunctional targets, especially when amino functions are involved .

Synthesis Analysis

The synthesis of Boc-protected amines often involves the conversion of an amino function to tert-butyl carbamate . This process is generally the first option due to the attractive properties of the resulting Boc-derivative . The Boc group can be cleaved by mild acidolysis . The preparation of Boc-amino acids has been improved over time with better reagents and methods .Molecular Structure Analysis

The molecular structure of Boc-protected compounds has been studied using X-ray crystallography . Evidence for strong interaction between their acyl and Boc-substituents with nitrogen was noticed in both molecules .Chemical Reactions Analysis

Boc-protected amines are stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . Boc can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis

The molecular formula of “3-(Boc-amino)-1-propanol” is C8H17NO3 . Its molecular weight is 175.23 g/mol . The compound is stable and can accommodate two protective groups .Aplicaciones Científicas De Investigación

Química Verde y Tecnología Sostenible

3-(Boc-amino)-4-trifluorometilpiridina: juega un papel significativo en la química verde, particularmente en la protección quimioselectiva BOC de aminas. Este proceso es crucial para crear rutas ecológicas para la síntesis de productos farmacéuticos y químicos finos . La capacidad del compuesto para someterse a reacciones en condiciones sin catalizador ni solvente se alinea con los principios de la tecnología sostenible, reduciendo el impacto ambiental de los procesos químicos.

Síntesis Farmacéutica

En la industria farmacéutica, el grupo BOC en This compound se utiliza con frecuencia para proteger las funcionalidades de amina durante la síntesis de moléculas biológicamente activas . Esta protección es esencial para la estabilidad y la reactividad de los compuestos farmacéuticos, convirtiéndola en un elemento básico en los protocolos de desarrollo de fármacos.

Síntesis Orgánica

El compuesto es un intermedio valioso en la síntesis orgánica. Su grupo amina protegido permite que se produzcan reacciones posteriores sin afectar la funcionalidad de la amina. Esto es particularmente útil en rutas sintéticas de varios pasos donde se requiere una reactividad selectiva .

Investigación de Aminoácidos y Péptidos

This compound: puede utilizarse en la síntesis de aminoácidos y péptidos. La estrategia de protección BOC es ventajosa para las reacciones de acoplamiento de péptidos, donde evita reacciones secundarias no deseadas y ayuda en la purificación de los productos peptídicos finales .

Química Analítica

En química analítica, This compound puede servir como estándar o reactivo en varios métodos espectroscópicos, incluidos los métodos de espectroscopia de RMN e IR. Su estructura y propiedades bien definidas lo hacen adecuado para el desarrollo de métodos y fines de calibración .

Mecanismo De Acción

Target of Action

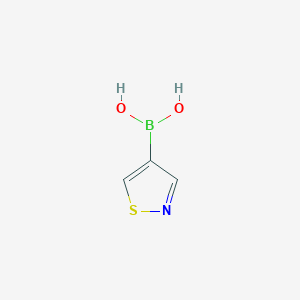

The primary target of 3-(Boc-amino)-4-trifluoromethylpyridine is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new bonds, contributing to the success of the SM cross-coupling reaction .

Biochemical Pathways

The compound is involved in the SM cross-coupling reaction pathway . This pathway is crucial for the formation of carbon–carbon bonds, a fundamental process in organic chemistry . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .

Pharmacokinetics

The compound’s role in the sm cross-coupling reaction suggests that it may have a significant impact on the bioavailability of other compounds synthesized through this pathway .

Result of Action

The action of 3-(Boc-amino)-4-trifluoromethylpyridine results in the formation of new carbon–carbon bonds . This contributes to the synthesis of a wide range of organic compounds, including those used in pharmaceuticals and materials science .

Action Environment

The efficacy and stability of 3-(Boc-amino)-4-trifluoromethylpyridine are influenced by the reaction conditions of the SM cross-coupling process . This process is known for its mild and functional group tolerant reaction conditions, suggesting that the compound may be stable and effective under a variety of environmental conditions .

Safety and Hazards

Direcciones Futuras

Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . Nowadays, Boc is ranked as “one of the most commonly used protective groups for amines” . Other NH-compounds including various protected/acylated amines have also been substituted in this way that thereby give rise to bis-protected amino functions . This suggests that Boc-protection will continue to play a significant role in the field of organic synthesis .

Propiedades

IUPAC Name |

tert-butyl N-[4-(trifluoromethyl)pyridin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O2/c1-10(2,3)18-9(17)16-8-6-15-5-4-7(8)11(12,13)14/h4-6H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNYTBCUQSYLNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

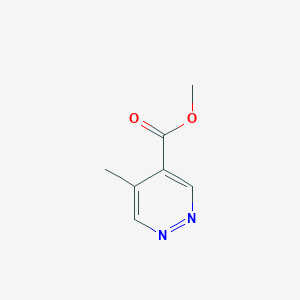

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CN=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801141271 | |

| Record name | Carbamic acid, N-[4-(trifluoromethyl)-3-pyridinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801141271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1392804-92-0 | |

| Record name | Carbamic acid, N-[4-(trifluoromethyl)-3-pyridinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1392804-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[4-(trifluoromethyl)-3-pyridinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801141271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

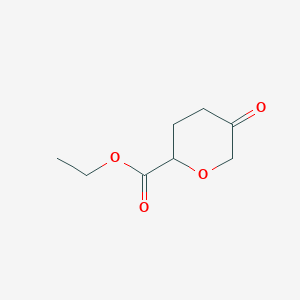

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Boc-5-azaspiro[2.4]heptane-1-methamine](/img/structure/B1404944.png)

![6-Cbz-3,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B1404948.png)

![(2,10-Diacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate](/img/structure/B1404952.png)

![(1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1404958.png)

![[(1S)-3,3-difluorocyclopentyl]methanol](/img/structure/B1404964.png)